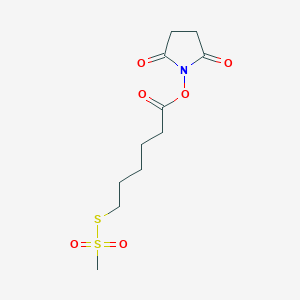
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate (DMSH) is a synthetic compound derived from pyrrolidine, which belongs to the pyrrolidinone family of compounds. It is a colorless crystalline solid with a melting point of 131°C. DMSH has been used in various scientific research applications, including drug discovery, drug delivery, and medical diagnostics.
Applications De Recherche Scientifique
1. Synthesis of Heterobifunctional Coupling Agents
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate is utilized in the synthesis of heterobifunctional coupling agents. An efficient synthesis of a particular agent was developed for chemoselective conjugation of proteins and enzymes, proving essential in various biochemical applications (Reddy et al., 2005).
2. Fluorescent Labeling of Biopolymers
The compound is used to synthesize fluorescent derivatives for labeling biopolymers like RNA. These derivatives exhibit sensitivity to solution pH and a significant decrease in steady-state fluorescence upon hybridization, making them suitable as nucleic acid probes in homogeneous assay formats (Crovetto et al., 2008).
3. Influence in Self-Assembled Noncovalent Heterodimetallic Podates
The electron-withdrawing sulfonamide group in related structures significantly affects the electronic effects in self-assembled noncovalent heterodimetallic d-f podates. This impact is crucial in studying the electronic structure and ligand field strength in coordination chemistry (Edder et al., 2000).
4. Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks (MOFs)
The reaction of this compound with specific acids and pyridine analogues leads to the formation of salts/MOFs. These structures, due to their unique supramolecular architecture and fluorescent properties, find applications in live-cell imaging and other bioimaging techniques (Singh et al., 2018).
5. Synthesis of Antibactericidal and/or Antinociceptive Compounds
The compound serves as a precursor in synthesizing a new series of imidosulfonylhydrazones, which show potential as antibactericidal and/or antinociceptive lead compounds. This showcases its role in the development of new therapeutic agents (Silva et al., 2006).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKTTIJCNVVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394317 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
CAS RN |
76078-81-4 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)








